(6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid (CAS 57351-00-5) is a highly versatile bicyclic building block characterized by its partially saturated tetralin core and an electronically insulated acetic acid moiety. Unlike fully aromatic naphthalene derivatives, this compound offers a defined three-dimensional geometry, making it a premium precursor for modern drug discovery programs aiming to increase sp3 character. It is frequently procured as a core scaffold for the synthesis of complex active pharmaceutical ingredients (APIs), including DGAT-1 inhibitors for metabolic disorders [1] and protein tyrosine phosphatase (PTPN) inhibitors for oncology [2], where specific spatial orientation and stereocenter generation are critical for target engagement.
Substituting this compound with its fully aromatic analog, 6-methoxy-2-naphthylacetic acid (6-MNA), or a des-methoxy variant, will fundamentally alter both the synthetic trajectory and the pharmacological profile of the end product. The planar naphthalene core of 6-MNA cannot undergo stereoselective enolate alkylation at the ring-attachment point to form quaternary stereocenters, a required step in synthesizing sterically demanding APIs [1]. Furthermore, the saturated C1-C2 linkage in the tetralin core electronically decouples the carboxylic acid from the methoxy group, altering the pKa and physiological ionization state. Using a flat aromatic substitute will result in drastically different protein-ligand binding kinetics and higher off-target promiscuity due to increased pi-pi stacking [2].
The target compound features a partially saturated tetralin core, yielding an Fsp3 fraction of 0.38 (5 sp3 carbons out of 13 total). In contrast, the fully aromatic baseline comparator, 6-methoxy-2-naphthylacetic acid (6-MNA), has an Fsp3 of only 0.08. This 30% absolute increase in sp3 character significantly reduces the planar surface area of the molecule, which correlates directly with lower off-target toxicity and higher clinical progression rates [1].
| Evidence Dimension | Fraction of sp3 hybridized carbons (Fsp3) |
| Target Compound Data | 0.38 (5 sp3 carbons) |
| Comparator Or Baseline | 6-MNA (fully aromatic analog): 0.08 (1 sp3 carbon) |
| Quantified Difference | 30% absolute increase in Fsp3 fraction |
| Conditions | Standard 2D-to-3D topological analysis |
Procuring the high-Fsp3 tetralin core reduces planar stacking-driven promiscuity, making it vastly superior for high-throughput screening library development.
The sp3-hybridized C2 position of the tetralin core allows for direct stereoselective enolate alkylation, enabling the generation of complex quaternary stereocenters directly on the bicyclic ring. The planar comparator, 6-MNA, lacks this sp3 ring carbon, restricting functionalization entirely to the exocyclic alpha-carbon and preventing the formation of a 3D ring-bound stereocenter. This synthetic handle is absolutely critical for the downstream synthesis of sterically constrained APIs, such as DGAT-1 inhibitors[1].
| Evidence Dimension | Ring-bound stereocenter generation capacity |
| Target Compound Data | Supports direct C2 quaternary stereocenter formation |
| Comparator Or Baseline | 6-MNA: Impossible (sp2 hybridized ring carbon) |
| Quantified Difference | Binary synthetic capability (Possible vs. Impossible) |
| Conditions | Asymmetric enolate alkylation conditions |
Buyers synthesizing sterically complex, non-planar APIs must procure the tetralin core, as the naphthalene analog simply cannot undergo the required ring alkylation.
In the tetralin scaffold, the C1-C2 aliphatic carbons physically and electronically insulate the acetic acid group from the electron-donating 6-methoxy-aromatic system. This results in a standard aliphatic carboxylic acid pKa (predicted ~4.7). In contrast, the aromatic attachment in 6-MNA allows pi-system communication, shifting the pKa lower (~4.2). This ~0.5 log unit difference drastically alters the ionization ratio at physiological pH (7.4), impacting both membrane permeability and salt-selection strategies during formulation [1].
| Evidence Dimension | Carboxylic acid pKa |
| Target Compound Data | ~4.7 (aliphatic insulation) |
| Comparator Or Baseline | 6-MNA: ~4.2 (aromatic conjugation) |
| Quantified Difference | ~0.5 log unit shift in acidity |
| Conditions | Physiological aqueous conditions (pH 7.4) |
The altered pKa dictates the compound's solubility and permeability, requiring buyers to strictly specify the tetralin core for optimized pharmacokinetic modeling.
The planar nature of the naphthalene core in 6-MNA facilitates tight intermolecular pi-pi stacking, resulting in high crystal lattice energy and notoriously poor kinetic solubility in aqueous assay buffers. The 'puckered' conformation of the saturated half-ring in the tetralin analog disrupts this planar stacking. This structural disruption lowers the lattice energy, generally providing superior kinetic solubility profiles in standard DMSO/aqueous dilution protocols used in early-stage biological assays [1].
| Evidence Dimension | Pi-pi stacking and lattice energy disruption |
| Target Compound Data | Puckered 3D conformation disrupts stacking |
| Comparator Or Baseline | 6-MNA: Planar conformation maximizes stacking |
| Quantified Difference | Significant reduction in crystal lattice energy |
| Conditions | Aqueous buffer dilution from DMSO stocks |
Improved kinetic solubility reduces false negatives in high-throughput screening assays, saving significant time and resources in early drug discovery.
Because the compound allows for stereoselective enolate alkylation at the C2 position, it is the ideal starting material for synthesizing sterically demanding APIs, such as DGAT-1 inhibitors for metabolic disorders. The ability to build a quaternary stereocenter directly on the ring is a capability absent in flat naphthalene analogs [1].
The compound is utilized as a core intermediate in the synthesis of protein tyrosine phosphatase (PTPN) inhibitors. Its specific 3D geometry and Fsp3 fraction provide superior binding pocket fit compared to planar aromatic alternatives, reducing off-target interactions in oncology applications [2].
For organizations looking to enrich their compound libraries with 3D-like, non-planar molecules, this compound serves as a premium scaffold. Its high Fsp3 fraction (0.38) directly translates to lower off-target promiscuity and better pharmacokinetic profiles compared to traditional flat aromatic building blocks [3].